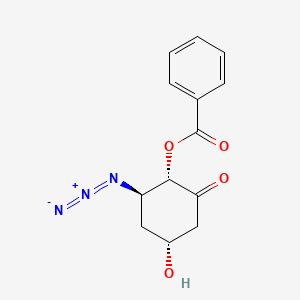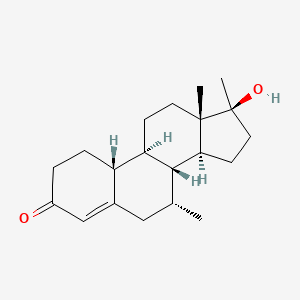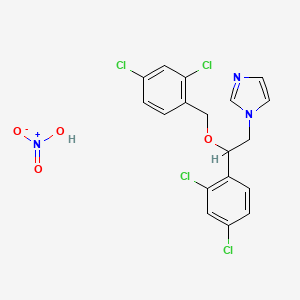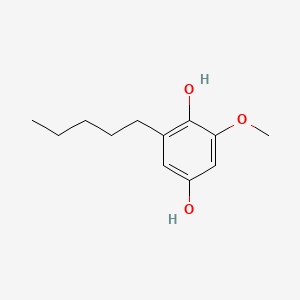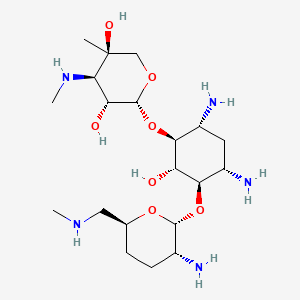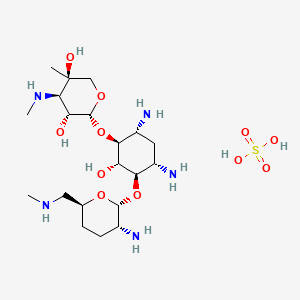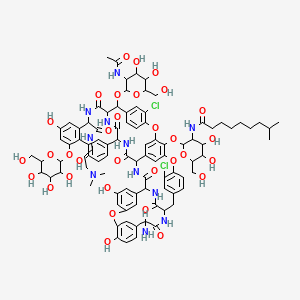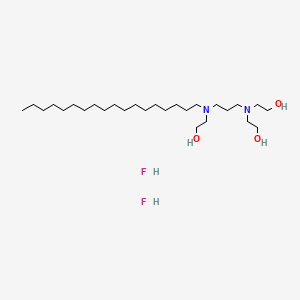
Olaflur
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Olaflur has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying fluoride incorporation into organic molecules.
Biology: Investigated for its effects on oral bacteria and its potential antibacterial properties.
Medicine: Primarily used in dental care to prevent caries and treat sensitive teeth.
Industry: Utilized in the production of dental care products such as toothpaste and mouthwash.
Wirkmechanismus
Olaflur forms a film layer on the surface of teeth, facilitating the incorporation of fluoride into the enamel. This process converts the top layers of the enamel’s primary mineral, hydroxylapatite, into the more robust fluorapatite. The fluoridation reaches only a depth of a few nanometers, which helps in strengthening the enamel and preventing dental caries .
Similar Compounds:
Sodium Fluoride: Commonly used in dental care products for similar purposes.
Sodium Monofluorophosphate: Another fluoride compound used in toothpaste.
Uniqueness of this compound: this compound’s unique surfactant properties, due to its long lipophilic hydrocarbon chain, distinguish it from other fluoride compounds. This property allows it to form a protective film on teeth, enhancing fluoride incorporation and providing additional benefits in dental care .
Safety and Hazards
Overdosage of Olaflur can lead to irritation of the oral mucosa . In especially sensitive persons, even standard doses of this compound can cause irritation . Like other fluoride salts, this compound is toxic when given in high doses over an extended period of time . In acute cases of overdosage, calcium in any oral form serves as an antidote .
Zukünftige Richtungen
Olaflur has been in use since 1966 and continues to be a key ingredient in toothpaste and solutions for the prevention of dental caries . Especially in combination with dectaflur, it is also used in the form of gels for the treatment of early stages of caries, sensitive teeth, and by dentists for the refluoridation of damaged tooth enamel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of olaflur begins with cattle’s tallow, which contains fatty acids, mainly stearic acid (C17H35COOH). These fatty acids are hydrolyzed to obtain the corresponding amides, which are then reduced catalytically to primary amines, largely octadecylamine. The addition of acrylonitrile, followed by another reduction, yields N-alkyl-1,3-propanediamines .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes hydrolysis, catalytic reduction, and subsequent chemical reactions to produce the final compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Olaflur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: The reduction process is crucial in its synthesis, particularly in converting fatty acids to primary amines.
Substitution: this compound can participate in substitution reactions, especially involving its fluoride component.
Common Reagents and Conditions:
Catalysts: Used in the reduction steps during synthesis.
Acrylonitrile: Added during the synthesis to form N-alkyl-1,3-propanediamines.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then used in various dental care formulations .
Eigenschaften
CAS-Nummer |
6818-37-7 |
|---|---|
Molekularformel |
C27H59FN2O3 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride |
InChI |
InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H |
InChI-Schlüssel |
XSEKRGNRBZNHEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6818-37-7 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Elmex Elmex gelee Elmex protector N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride Olaflu |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




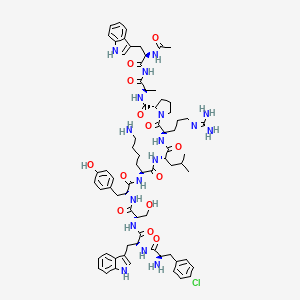
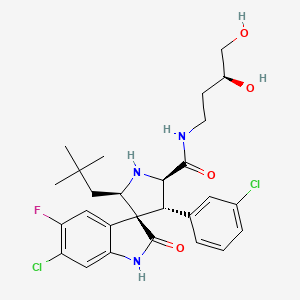
![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)
